1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole
CAS No.: 83416-40-4
Cat. No.: VC21119998
Molecular Formula: C8H11N3O6
Molecular Weight: 245.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83416-40-4 |
---|---|
Molecular Formula | C8H11N3O6 |
Molecular Weight | 245.19 g/mol |
IUPAC Name | (2R,3S,4S,5S)-2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol |
Standard InChI | InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2/t4-,5-,6+,7+/m1/s1 |
Standard InChI Key | GEPYEWPQCQPUJN-JWXFUTCRSA-N |
Isomeric SMILES | C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES | C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O |
Canonical SMILES | C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole consists of two primary structural components: a 2-nitro-1H-imidazole moiety and an alpha-D-arabinofuranose sugar. The compound's uniqueness stems from the arabinose sugar configuration, which differs from the more common ribose found in natural nucleosides. The alpha-configuration at the anomeric carbon creates a distinct three-dimensional arrangement that influences its biological interactions and pharmacological properties.
The 2-nitro group on the imidazole ring is critical for the compound's biological activity, particularly its ability to act as a hypoxia-selective agent. This nitro group undergoes reduction in hypoxic environments, leading to the formation of reactive intermediates that can then interact with cellular macromolecules.
Physical and Chemical Properties
The compound exists as a solid at room temperature and possesses moderate water solubility, which influences its pharmacokinetic profile and administration routes in research and clinical settings. Its molecular structure confers specific chemical properties that make it suitable for various research applications in medicinal chemistry.
The table below summarizes the key physical and chemical properties of 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole:
Property | Characteristic |
---|---|
CAS Number | 83416-40-4 |
Molecular Formula | C8H11N3O6 |
Physical State | Solid |
Solubility | Moderate water solubility |
Stability | Relatively stable under physiological conditions |
Related Compounds and Structural Analogs
As a nucleoside analog, 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole belongs to a broader family of compounds with similar structures but varying biological activities. Understanding its relationship to other nucleoside analogs provides context for its unique properties and potential applications.
Several structural analogs exist, including the beta-anomer (1-beta-D-Arabinofuranosyl-2-nitro-1H-imidazole), which has a different configuration at the anomeric carbon. This subtle structural difference can significantly alter the compound's biological activity and selectivity .
Synthesis and Preparation
Synthetic Approaches
The synthesis of 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole presents several challenges due to the need for stereoselective glycosylation to achieve the alpha-configuration. Multiple synthetic routes have been developed to prepare this compound, with varying degrees of efficiency and stereoselectivity.
One of the most significant approaches is the Vorbrüggen method, which has been specifically applied to the synthesis of nucleosides derived from 2-nitroimidazole and various sugars, including D-arabinose .
The Vorbrüggen Method
The Vorbrüggen method represents an efficient approach for synthesizing 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole. This method involves the silylation of 2-nitroimidazole using hexaethyldisilazane, followed by reaction with 1-O-acetyl derivatives of D-arabinose under mild temperature conditions (-20°C to room temperature) in acetonitrile, catalyzed by triethylsilyl compounds .
The reaction sequence can be summarized as follows:
-
Silylation of 2-nitroimidazole
-
Reaction with 1-O-acetyl derivatives of D-arabinose
-
Formation of the glycosidic bond with alpha-stereoselectivity
This synthetic approach allows for the preparation of both alpha and beta anomers (α-AZA and β-AZA), which serve as important synthons for potential markers of tissue hypoxia .
Purification and Characterization
Following synthesis, the compound requires purification to remove reaction by-products and unreacted starting materials. Techniques such as column chromatography, recrystallization, and preparative HPLC are commonly employed to achieve high purity.
Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography to confirm the structure and stereochemistry of the synthesized compound.
Mechanism of Action
Hypoxia Targeting
1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole demonstrates remarkable selectivity for hypoxic regions within tumors. This selectivity forms the basis for its potential applications in both cancer diagnosis and therapy.
Tumor hypoxia occurs when cancer cells are deprived of adequate oxygen supply, typically due to rapid growth outpacing blood vessel formation. This hypoxic environment creates unique biochemical conditions that can be exploited for targeted therapy. The compound selectively accumulates in these hypoxic regions, where it undergoes bioreduction by nitroreductases.
Biochemical Interactions
At the biochemical level, 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole interacts with several cellular components and pathways. The compound may influence systems such as the glyoxalase system and the ascorbate-glutathione pathway, which play crucial roles in cellular detoxification and maintaining homeostasis.
The glyoxalase system is particularly important for detoxifying reactive oxygen species (ROS), while the ascorbate-glutathione pathway contributes to maintaining cellular redox balance. By interacting with these systems, the compound may influence cellular responses to oxidative stress and hypoxia.
Molecular Events and Cellular Responses
Upon entering hypoxic cells, 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole undergoes bioreduction by nitroreductases, creating reactive intermediates. These intermediates can form covalent bonds with cellular macromolecules, including DNA and proteins, leading to various cytotoxic effects.
These molecular interactions can result in DNA cross-linking, strand breaks, and disruption of DNA synthesis and repair mechanisms. Consequently, cell cycle progression is arrested, and apoptotic pathways may be activated. These cellular responses contribute to the compound's potential effectiveness as a therapeutic agent against hypoxic tumor cells.
Pharmacological Properties
Pharmacokinetics
The pharmacokinetic profile of 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole includes rapid distribution throughout the body following administration. The compound exhibits distinctive absorption, distribution, metabolism, and excretion (ADME) characteristics that influence its therapeutic potential.
Current research indicates that the compound is excreted through both hepatobiliary and renal routes, which is an important consideration for its potential clinical applications. Understanding these excretion pathways helps predict potential drug interactions and toxicity profiles.
Cellular Uptake and Distribution
The uptake of 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole into cells is facilitated by specific transporters, particularly glucose transporter 1 (GLUT1). This transporter plays a crucial role in facilitating the entry of the compound into hypoxic tumor cells, where GLUT1 is often overexpressed.
Once inside the cell, the compound distributes to various subcellular compartments, including the cytoplasm and nucleus. This distribution pattern is essential for its interaction with DNA and other cellular macromolecules.
Metabolic Transformations
The metabolism of 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole primarily involves bioreduction by nitroreductases, which are more active in hypoxic environments. This metabolic transformation leads to the formation of reactive intermediates that mediate the compound's biological effects.
The metabolic fate of these intermediates and their subsequent interactions with cellular components significantly influence the compound's therapeutic efficacy and potential side effects. These aspects are crucial considerations for its development as a clinical agent.
Therapeutic Applications
Cancer Therapy
One of the most promising applications of 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole is in cancer therapy, particularly for targeting hypoxic tumor cells that are often resistant to conventional treatments. The compound's ability to selectively bind to these hypoxic regions enhances the cytotoxic effects of radiation therapy.
This selective targeting mechanism allows for reduced damage to normal, well-oxygenated tissues, potentially minimizing side effects while maximizing therapeutic efficacy. This property makes the compound particularly valuable in combination therapy approaches.
The table below summarizes the key therapeutic applications in cancer treatment:
Radiopharmaceutical Applications
The unique properties of 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole make it a promising candidate for radiopharmaceutical applications. By labeling the compound with radioactive isotopes, it can be used for both imaging hypoxic tumors and delivering targeted radiation therapy.
This dual capability for diagnosis and therapy (theranostics) represents a significant advantage in modern precision medicine approaches to cancer treatment. The compound's selective accumulation in hypoxic regions allows for accurate visualization of these areas, informing treatment planning and monitoring response.
Research Tool in Hypoxia Studies
Beyond its direct therapeutic applications, 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole serves as a valuable research tool for studying tumor hypoxia. As a marker of hypoxic regions, it enables researchers to investigate the role of hypoxia in tumor progression, treatment resistance, and metastasis .
This research application contributes to our understanding of tumor biology and may lead to the development of novel therapeutic strategies targeting the hypoxic tumor microenvironment. The insights gained from such studies could have broad implications for cancer treatment approaches .
Research Findings and Future Directions
Current Research Status
Research on 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole has made significant progress in understanding its synthesis, biochemical properties, and potential applications. The 2011 study published in the Journal of Organic Chemistry represented an important advancement in the synthesis methodology, demonstrating the preparation of both alpha and beta anomers using the Vorbrüggen method .
These synthetic advances have facilitated further research into the compound's biological activities and potential clinical applications. The availability of efficient synthetic routes is crucial for providing sufficient quantities of the compound for comprehensive preclinical and clinical studies .
Challenges and Limitations
Despite promising results, several challenges remain in the development of 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole for clinical applications. These include:
-
Optimization of synthesis to improve yield and purity
-
Comprehensive toxicological studies to establish safety profiles
-
Development of suitable formulations for various administration routes
-
Clinical validation of efficacy in human subjects
Addressing these challenges requires collaborative efforts across multiple disciplines, including synthetic chemistry, pharmacology, oncology, and radiopharmaceutical sciences.
Future Research Directions
Future research on 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole may focus on several promising directions:
-
Development of improved synthetic methodologies with higher yields and stereoselectivity
-
Investigation of structure-activity relationships through the synthesis and evaluation of structural analogs
-
Exploration of novel radioisotope labeling techniques for enhanced imaging and therapeutic applications
-
Clinical trials to evaluate efficacy and safety in various cancer types
-
Combination therapy approaches with conventional and emerging cancer treatments
These research directions aim to unlock the full potential of this compound in both diagnostic and therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume